Cas no 1266894-11-4 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one)

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a specialized organic compound featuring a tetrahydroisoquinoline scaffold with an amino substituent at the 5-position and a butan-1-one moiety at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. The amino group enhances reactivity for further functionalization, while the tetrahydroisoquinoline core contributes to structural rigidity, improving binding affinity in receptor interactions. Its well-defined purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity.
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one structure
1266894-11-4 structure
Product name:1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
CAS No:1266894-11-4
MF:C13H18N2O
Molecular Weight:218.294823169708
MDL:MFCD19350924
CID:5606807
PubChem ID:64029529

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Butanone, 1-(5-amino-3,4-dihydro-2(1H)-isoquinolinyl)-
    • 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
    • AKOS013346017
    • 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
    • 1266894-11-4
    • CS-0297155
    • EN300-843285
    • MDL: MFCD19350924
    • インチ: 1S/C13H18N2O/c1-2-4-13(16)15-8-7-11-10(9-15)5-3-6-12(11)14/h3,5-6H,2,4,7-9,14H2,1H3
    • InChIKey: JPQRAIJGHOUOLR-UHFFFAOYSA-N
    • SMILES: C(N1CCC2=C(C1)C=CC=C2N)(=O)CCC

計算された属性

  • 精确分子量: 218.141913202g/mol
  • 同位素质量: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

  • 密度みつど: 1.125±0.06 g/cm3(Predicted)
  • Boiling Point: 424.9±45.0 °C(Predicted)
  • 酸度系数(pKa): 4.14±0.20(Predicted)

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-843285-1g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4
1g
$628.0 2023-09-02
Enamine
EN300-843285-1.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4 95.0%
1.0g
$628.0 2025-03-21
Enamine
EN300-843285-10.0g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4 95.0%
10.0g
$2701.0 2025-03-21
Enamine
EN300-843285-0.25g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4 95.0%
0.25g
$579.0 2025-03-21
Enamine
EN300-843285-2.5g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4 95.0%
2.5g
$1230.0 2025-03-21
Enamine
EN300-843285-5g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4
5g
$1821.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367825-100mg
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
1266894-11-4 98%
100mg
¥17280.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367825-250mg
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
1266894-11-4 98%
250mg
¥16884.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367825-2.5g
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
1266894-11-4 98%
2.5g
¥30844.00 2024-08-09
Enamine
EN300-843285-0.1g
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
1266894-11-4 95.0%
0.1g
$553.0 2025-03-21

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 関連文献

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-oneに関する追加情報

Introduction to 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one (CAS No. 1266894-11-4)

1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1266894-11-4, belongs to the class of tetrahydroisoquinoline derivatives, which are well-documented for their diverse biological activities. The structural framework of this molecule incorporates a butanone moiety linked to a tetrahydroisoquinoline scaffold, which is further functionalized with an amino group at the 5-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The significance of tetrahydroisoquinoline derivatives in medicinal chemistry stems from their prevalence as pharmacophores in numerous bioactive natural products and synthetic drugs. These derivatives exhibit a wide spectrum of biological activities, including but not limited to neuroprotective, anti-inflammatory, and anticancer properties. The presence of the amino group in 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one introduces additional reactivity and potential for further chemical modifications, making it a versatile building block for the synthesis of more complex drug candidates.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one and biological targets. Studies have shown that the tetrahydroisoquinoline core can effectively interact with specific binding pockets in enzymes and receptors, modulating their activity. The amino group, being a hydrogen bond donor and acceptor, enhances the compound's ability to engage with biological targets through multiple non-covalent interactions. This dual functionality makes it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.

In the context of drug discovery, the synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one has been optimized using state-of-the-art synthetic methodologies. The introduction of the butanone moiety at the 2-position of the tetrahydroisoquinoline ring provides a handle for further derivatization, allowing chemists to explore a myriad of structural variations. These modifications can be tailored to fine-tune the biological activity and selectivity of the compound. For instance, introducing halogen atoms or other heteroatoms into the tetrahydroisoquinoline scaffold can enhance binding affinity to target proteins.

The potential applications of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one extend beyond traditional pharmaceuticals. Researchers are increasingly exploring its utility in regenerative medicine and neurodegenerative disease treatment. The compound's ability to modulate neurotransmitter systems makes it a candidate for addressing disorders such as Parkinson's disease and Alzheimer's disease. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation and autoimmune diseases.

From a regulatory perspective, 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one (CAS No. 1266894-11-4) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain its purity and consistency. Furthermore, rigorous safety assessments are conducted to evaluate its toxicity profile before it can be used in preclinical or clinical studies.

The role of computational toxicology has become increasingly prominent in assessing the safety of novel compounds like 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one. Advanced algorithms and databases enable researchers to predict potential adverse effects based on structural features and known toxicophores. This approach not only accelerates the drug development process but also minimizes the need for extensive animal testing.

In conclusion, 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butanone (CAS No. 1266894–11–4) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and demonstrated biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, tetrahydroisoquinoline derivatives will undoubtedly remain at the forefront of innovation in pharmaceutical sciences.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD